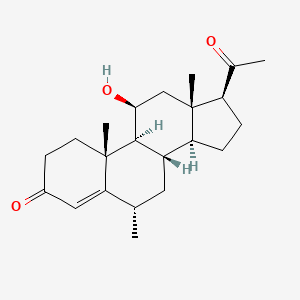

Medrysone

Description

This compound is a corticosteroid used in ophthalmology.

This compound is a Corticosteroid. The mechanism of action of this compound is as a Corticosteroid Hormone Receptor Agonist.

This compound is a topical, synthetic glucocorticoid with metabolic, anti-inflammatory and anti-allergic properties. This compound exerts its effect by interacting with specific intracellular glucocorticoid receptors and subsequently binds to DNA to modify gene expression. This results in an induction of the synthesis of certain anti-inflammatory proteins while inhibiting the synthesis of certain inflammatory mediators. Consequently, an overall reduction in chronic inflammation and autoimmune reactions is accomplished.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1969 and is indicated for eye inflammation.

Properties

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,19-20,25H,5-9,11H2,1-4H3/t12-,15-,16+,17-,19-,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZENKSODFLBBHQ-ILSZZQPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045371 | |

| Record name | Medrysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Medrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.37e-02 g/L | |

| Record name | Medrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2668-66-8 | |

| Record name | Medrysone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2668-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medrysone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002668668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medrysone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | medrysone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medrysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medrysone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDRYSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2UFC189XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Medrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156.5 °C | |

| Record name | Medrysone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Medrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Medrysone's Engagement with the Glucocorticoid Receptor: A Technical Guide to its Signaling Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medrysone is a synthetic corticosteroid that has been utilized primarily in ophthalmology for its anti-inflammatory and anti-allergic properties.[1] As a member of the glucocorticoid family, its therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a pivotal role in regulating a wide array of physiological processes, including the immune response. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the molecular level, focusing on its engagement with the glucocorticoid receptor and the subsequent downstream signaling events that lead to its anti-inflammatory effects. While this compound is an established therapeutic agent, this guide also highlights the current gaps in publicly available quantitative data regarding its specific binding affinities and potency, offering a framework for future research and characterization.

Core Mechanism of Action: Glucocorticoid Receptor Agonism

The primary mechanism of action for this compound is its function as an agonist for the glucocorticoid receptor.[1] The signaling cascade initiated by this compound can be broadly categorized into genomic and non-genomic effects, with the genomic pathway being the principal driver of its anti-inflammatory activity.

Genomic Signaling Pathway

The genomic signaling pathway of this compound involves a series of steps that ultimately lead to the modulation of gene expression:

-

Cellular Entry and Receptor Binding: Being lipophilic, this compound diffuses across the cell membrane into the cytoplasm. There, it binds to the ligand-binding domain of the inactive glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (HSPs) and immunophilins.

-

Conformational Change and Nuclear Translocation: Upon ligand binding, the GR undergoes a conformational change, leading to the dissociation of the associated chaperone proteins. This exposes a nuclear localization signal on the GR.

-

Dimerization and DNA Binding: The activated this compound-GR complex then translocates into the nucleus and dimerizes. These GR dimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.

-

Gene Transcription Modulation: The binding of the GR dimer to GREs can lead to either transactivation or transrepression of gene transcription.

-

Transactivation: The GR dimer recruits co-activator proteins to the promoter, enhancing the transcription of anti-inflammatory genes. Key genes upregulated by this mechanism include:

-

Annexin A1 (Lipocortin-1): This protein is a potent inhibitor of phospholipase A2 (PLA2), an enzyme responsible for releasing arachidonic acid from cell membranes. By inhibiting PLA2, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is suppressed.[1]

-

Glucocorticoid-Induced Leucine Zipper (GILZ): GILZ is another important anti-inflammatory protein that can interfere with pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

-

Dual Specificity Phosphatase 1 (DUSP1): DUSP1 is a phosphatase that dephosphorylates and inactivates members of the mitogen-activated protein kinase (MAPK) family (e.g., p38, JNK), which are key drivers of inflammatory responses.

-

-

Transrepression: The this compound-GR complex can also repress the transcription of pro-inflammatory genes. This is often achieved by interfering with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This "tethering" mechanism does not involve direct binding of the GR to DNA but rather a protein-protein interaction with these pro-inflammatory transcription factors, preventing them from activating their target genes, which include various cytokines, chemokines, and adhesion molecules.

-

Quantitative Data Summary

A comprehensive review of the scientific literature reveals a notable absence of publicly available, specific quantitative data for this compound concerning its binding affinity to the glucocorticoid receptor and its in vitro anti-inflammatory potency. While qualitative descriptions of its effects are available, precise values that are crucial for direct comparison with other corticosteroids are not consistently reported. The following tables are structured to present such data; however, they remain largely unpopulated due to this lack of information in the referenced literature. This represents a significant data gap for a thorough in vitro characterization of this compound.

Table 1: Glucocorticoid Receptor Binding Affinity of this compound

| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |

| Ki | Data not available | - | - | - |

| Kd | Data not available | - | - | - |

| IC50 | Data not available | - | - | - |

| Relative Binding Affinity | Data not available | - | - | - |

Table 2: In Vitro Anti-Inflammatory Potency of this compound

| Assay | Parameter | Value | Cell Line | Stimulant | Reference |

| Prostaglandin E2 Inhibition | IC50 | Data not available | - | - | - |

| TNF-α Inhibition | IC50 | Data not available | - | - | - |

| IL-6 Inhibition | IC50 | Data not available | - | - | - |

| NF-κB Reporter Assay | IC50 | Data not available | - | - | - |

Table 3: this compound-Mediated Regulation of Gene Expression

| Gene | Fold Change | Cell Line | Treatment Duration | Reference |

| Annexin A1 (ANXA1) | Data not available | - | - | - |

| GILZ (TSC22D3) | Data not available | - | - | - |

| DUSP1 | Data not available | - | - | - |

It has been noted qualitatively that this compound has less anti-inflammatory potency than 0.1% dexamethasone.[2]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that would be employed to generate the quantitative data currently missing for this compound. These protocols are based on standard practices in the field for characterizing glucocorticoid receptor modulators.

Glucocorticoid Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Purified recombinant human glucocorticoid receptor or cell lysates containing the receptor.

-

[3H]-dexamethasone (radioligand).

-

Unlabeled dexamethasone (for determining non-specific binding).

-

This compound.

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, combine the glucocorticoid receptor preparation, a fixed concentration of [3H]-dexamethasone (typically at its Kd), and varying concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separate the bound from the unbound radioligand using a method such as filtration through a glass fiber filter or charcoal-dextran precipitation.

-

Quantify the bound radioactivity for each sample using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inhibition of Cytokine Production Assay

This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α or IL-6, from immune cells stimulated with an inflammatory agent.

Materials:

-

A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), RAW 264.7 macrophages).

-

Cell culture medium and supplements.

-

An inflammatory stimulus (e.g., lipopolysaccharide (LPS)).

-

This compound.

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).

Procedure:

-

Plate the cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with the inflammatory agent (e.g., LPS at 1 µg/mL). Include unstimulated and vehicle-treated controls.

-

Incubate for a period sufficient to allow for cytokine production (e.g., 6-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of the cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Plot the percentage of cytokine inhibition against the log concentration of this compound to determine the IC50 value.

Conclusion

This compound exerts its anti-inflammatory effects through the classical glucocorticoid receptor signaling pathway, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes. While the qualitative aspects of this mechanism are understood and align with those of other corticosteroids, a significant gap exists in the scientific literature regarding specific quantitative data on its receptor binding affinity and in vitro potency. The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to fully characterize this compound's pharmacological profile. Such data would be invaluable for researchers and clinicians seeking to better understand its therapeutic window and to compare its activity with other glucocorticoids in a more precise and data-driven manner. Further research to populate the data tables presented herein is strongly encouraged to provide a more complete picture of this compound's molecular pharmacology.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Medrysone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medrysone is a synthetic glucocorticoid that has been utilized primarily in ophthalmology for its anti-inflammatory and anti-allergic properties.[1][2][3][4] As a member of the corticosteroid family, its therapeutic effects are mediated through interaction with specific intracellular glucocorticoid receptors, leading to the modulation of gene expression and a subsequent reduction in inflammatory responses. This technical guide provides a comprehensive overview of the chemical structure and physicochemical and pharmacological properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Identification

This compound, also known as 11β-hydroxy-6α-methylpregn-4-ene-3,20-dione, possesses a steroidal backbone characteristic of corticosteroids. Its chemical structure is closely related to that of progesterone.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (6S,8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

| SMILES | C[C@H]1C[C@H]2[C@@H]3CC--INVALID-LINK--CC4)C)O)C">C@@HC(=O)C |

| CAS Number | 2668-66-8 |

| PubChem CID | 247839 |

Physicochemical Properties

The physicochemical properties of this compound are critical to its formulation, delivery, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₃₂O₃ |

| Molecular Weight | 344.49 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO. |

| pKa | Not available |

Pharmacological Properties

This compound's pharmacological activity is primarily attributed to its action as a glucocorticoid receptor agonist.

Table 3: Pharmacological Profile of this compound

| Parameter | Description |

| Mechanism of Action | This compound binds to intracellular glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammation. This leads to the inhibition of inflammatory mediators and the synthesis of anti-inflammatory proteins. |

| Pharmacodynamics | As a corticosteroid, this compound exhibits anti-inflammatory and anti-allergic effects. It inhibits edema, fibrin deposition, capillary dilation, and the migration of phagocytes associated with acute inflammatory responses. |

| Pharmacokinetics | Information on the pharmacokinetics of this compound is limited. It is known to be rapidly absorbed following oral administration. |

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the glucocorticoid receptor (GR) signaling pathway. Upon entering the cell, this compound binds to the cytosolic GR, which is complexed with heat shock proteins (HSPs). This binding event causes the dissociation of the HSPs and the translocation of the this compound-GR complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, leading to the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory cytokine production.

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Glucocorticoid Receptor Binding Assay

This assay determines the binding affinity of this compound to the glucocorticoid receptor. A common method is a competitive radioligand binding assay.

Methodology:

-

Receptor Preparation: A cytosolic fraction containing the glucocorticoid receptor is prepared from cultured cells or tissues.

-

Incubation: The receptor preparation is incubated with a fixed, low concentration of a high-affinity radioligand, such as ³H-dexamethasone.

-

Competition: In parallel, incubations are set up with the radioligand and a range of concentrations of unlabeled this compound.

-

Equilibrium: The binding reaction is allowed to reach equilibrium.

-

Separation: Bound and free radioligand are separated using a method like filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter. The data is then analyzed to determine the inhibitory concentration (IC₅₀) of this compound, which is the concentration that displaces 50% of the radioligand. This value can be used to calculate the binding affinity (Ki).

Caption: Experimental Workflow for a Glucocorticoid Receptor Binding Assay.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a standard technique for assessing the purity of this compound and quantifying its concentration in various formulations. A reverse-phase HPLC method is typically employed.

Methodology:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.

-

Mobile Phase: A suitable mobile phase is prepared, often a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The exact ratio is optimized to achieve good separation.

-

Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.

-

Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of this compound (e.g., 254 nm).

-

Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent. The test sample is also dissolved in the same solvent.

-

Injection: A fixed volume (e.g., 20 µL) of the standard and sample solutions are injected into the HPLC system.

-

Analysis: The retention time and peak area of this compound are recorded. The purity is determined by the percentage of the main peak area relative to the total peak area. Quantification is achieved by comparing the peak area of the sample to that of the standard.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is used to confirm the molecular weight and elucidate the structure of this compound.

Methodology:

-

Ionization: An appropriate ionization technique is chosen, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Data Acquisition: The mass spectrum is recorded, showing the m/z values of the molecular ion and any fragment ions.

-

Fragmentation Analysis (MS/MS): To obtain more structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is selected and fragmented, and the m/z values of the resulting fragment ions are analyzed to deduce the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of this compound, including the connectivity of atoms and their spatial arrangement.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to assign the signals to the specific protons and carbons in the this compound molecule.

-

2D NMR: Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further confirm the structure by identifying correlations between protons and carbons.

X-ray Crystallography for 3D Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline state.

Methodology:

-

Crystallization: Single crystals of this compound of suitable size and quality are grown from a solution.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated.

-

Structure Refinement: An atomic model of this compound is built into the electron density map and refined to best fit the experimental data. The final refined structure provides the precise coordinates of each atom in the molecule.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. The inclusion of detailed experimental protocols and a visual representation of its signaling pathway aims to equip researchers and drug development professionals with the essential knowledge required for further investigation and application of this corticosteroid. The methodologies described herein represent standard techniques for the comprehensive characterization of steroidal compounds like this compound.

References

In Vitro Bioactivity of Medrysone on Inflammatory Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medrysone, a synthetic corticosteroid, has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth analysis of the in vitro bioactivity of this compound on various inflammatory cells. The primary focus is on its well-documented effects on macrophage polarization, with additional context provided by the known actions of corticosteroids on other key inflammatory cells, including neutrophils, lymphocytes, and dendritic cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts in the field of inflammation.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a glucocorticoid that has been primarily used in ophthalmology to manage ocular inflammation.[1] Like other corticosteroids, its mechanism of action is rooted in the modulation of inflammatory pathways.[2] Glucocorticoids exert their effects by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes. This guide delves into the specific cellular and molecular effects of this compound observed in in vitro settings, providing a foundational understanding for its application in inflammatory research.

Effect of this compound on Macrophages: Promotion of M2-like Polarization

Recent in vitro studies have elucidated a significant role for this compound in promoting the polarization of macrophages towards an anti-inflammatory M2-like phenotype.[3] This is a crucial finding, as M2 macrophages are involved in the resolution of inflammation and tissue repair.

Quantitative Data on Macrophage Polarization

The following tables summarize the key quantitative findings from in vitro studies on the effect of this compound on macrophages.

Table 1: Effect of this compound on M2 Marker Gene Expression in RAW264.7 Macrophages

| Gene Marker | Fold Change (this compound vs. Control) |

| Mrc1 (CD206) | Increased |

| IL10 | Increased |

| Fizz1 | Increased |

| Arg1 | Increased |

| CD11b | Increased |

Data sourced from a study demonstrating the upregulation of M2-associated genes in RAW264.7 cells treated with this compound.[3]

Table 2: Effect of this compound on CD206 Protein Expression in Macrophages

| Cell Type | Treatment | Outcome |

| RAW264.7 | This compound | Increased percentage of CD206-positive cells |

| Bone Marrow-DerivedMacrophages (BMDMs) | This compound | Increased percentage of CD206-positive cells |

This table highlights the consistent increase in the M2 surface marker CD206 upon this compound treatment in different macrophage models, as determined by flow cytometry.[3]

Table 3: Effect of this compound on Secretion of Mediators by Macrophages

| Secreted Mediator | Treatment | Outcome |

| VEGF | This compound + IL-4 | Significantly increased secretion |

| CCL2 | This compound + IL-4 | Significantly increased secretion |

This data, obtained through ELISA, shows that this compound enhances the secretion of wound-healing and chemoattractant molecules by IL-4-stimulated macrophages.

In Vitro Effects on Other Inflammatory Cells (Based on General Corticosteroid Activity)

While specific data on this compound's effects on other inflammatory cells are limited, the well-established actions of other corticosteroids like dexamethasone and prednisolone provide valuable insights.

Neutrophils

Corticosteroids are known to inhibit neutrophil chemotaxis and degranulation, key functions in the acute inflammatory response. They can also delay apoptosis in neutrophils, which may have complex effects on the resolution of inflammation.

Lymphocytes

Glucocorticoids generally suppress lymphocyte proliferation and the production of various cytokines. For instance, dexamethasone has been shown to inhibit the proliferation of lymphocytes in response to mitogens. This contributes to the overall immunosuppressive effect of corticosteroids.

Dendritic Cells

The maturation and antigen-presenting function of dendritic cells (DCs) are significantly impaired by glucocorticoids. Corticosteroids can skew DC differentiation towards a population that is less capable of inducing a robust immune response.

Signaling Pathways Modulated by this compound

Glucocorticoid Receptor (GR) Signaling Pathway

The primary mechanism of action for this compound, like all glucocorticoids, is through the GR signaling pathway.

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

STAT6 Signaling Pathway in Macrophages

This compound has been shown to enhance the phosphorylation of STAT6 in macrophages, a key step in the signaling cascade that promotes M2 polarization.

Caption: this compound's Influence on the STAT6 Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's in vitro bioactivity.

Macrophage Polarization Assay

Caption: Macrophage Polarization Experimental Workflow.

Protocol:

-

Cell Culture: Culture RAW264.7 cells or bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells in appropriate culture plates. Once adherent, treat the cells with this compound at the desired concentration (e.g., 5 µM). For M2 polarization, co-treat with IL-4 (e.g., 10 ng/mL). Include appropriate vehicle controls.

-

Incubation: Incubate the treated cells for 24 hours.

-

Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis. Harvest the cells for RNA extraction or flow cytometry analysis.

Flow Cytometry for CD206 Surface Marker

Protocol:

-

Cell Preparation: After harvesting, wash the cells with ice-cold PBS.

-

Fc Block: Block Fc receptors by incubating cells with an Fc block reagent for 15 minutes at 4°C to prevent non-specific antibody binding.

-

Staining: Incubate the cells with a fluorochrome-conjugated anti-CD206 antibody (or an appropriate isotype control) for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with FACS buffer (PBS with 2% FBS).

-

Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analysis: Analyze the data using appropriate software to determine the percentage of CD206-positive cells.

Quantitative Real-Time PCR (qPCR) for M2 Gene Expression

Protocol:

-

RNA Extraction: Extract total RNA from the harvested macrophages using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for the target genes (Mrc1, IL10, Fizz1, Arg1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

ELISA for VEGF and CCL2 Quantification

Protocol:

-

Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for either VEGF or CCL2.

-

Standard Curve: Prepare a serial dilution of the recombinant VEGF or CCL2 standard to generate a standard curve.

-

Sample Addition: Add the collected cell culture supernatants and the standards to the wells and incubate for the recommended time.

-

Detection Antibody: Add a biotinylated detection antibody specific for the target cytokine and incubate.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Substrate Addition: Add a TMB substrate solution to develop the color.

-

Stop Reaction: Stop the reaction with a stop solution.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the concentration of VEGF or CCL2 in the samples by interpolating from the standard curve.

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound is a potent modulator of macrophage function, driving them towards an anti-inflammatory and pro-resolving M2 phenotype. This is characterized by the upregulation of specific M2 markers and the secretion of tissue repair mediators. While direct evidence for this compound's effects on neutrophils, lymphocytes, and dendritic cells is still emerging, the known activities of other corticosteroids provide a strong indication of its potential broader anti-inflammatory and immunosuppressive capabilities.

Future research should focus on:

-

Conducting in vitro studies to specifically delineate the effects of this compound on neutrophils, lymphocytes, and dendritic cells.

-

Determining the IC50 values of this compound for the inhibition of various inflammatory responses in different cell types.

-

Investigating the downstream effects of this compound-induced M2 macrophages on other immune cells and tissue-specific cells in co-culture systems.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in a variety of inflammatory conditions. The detailed protocols and pathway diagrams serve as practical tools to facilitate these future investigations.

References

Medrysone's Influence on Astrocyte Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medrysone, a corticosteroid with known anti-inflammatory properties, is increasingly recognized for its potential to modulate central nervous system (CNS) pathology, particularly in the context of demyelinating diseases. Astrocytes, the most abundant glial cells in the CNS, are key players in orchestrating the brain's response to injury and inflammation. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on gene expression in astrocytes. Given the limited direct transcriptomic data for this compound, this document establishes a foundational understanding through the well-documented effects of other glucocorticoids, such as dexamethasone and corticosterone, on astrocyte gene expression. We then integrate the specific, targeted findings related to this compound, particularly its role in astrocyte polarization and remyelination. This guide summarizes quantitative data, details experimental methodologies, and provides visual representations of key signaling pathways and workflows to support further research and drug development in this area.

Introduction: Glucocorticoids and Astrocyte Function

Astrocytes are critical for CNS homeostasis, providing metabolic support to neurons, regulating synaptic transmission, and maintaining the blood-brain barrier. In response to pathological stimuli, astrocytes undergo a process known as reactive astrogliosis, characterized by significant changes in gene expression and function. This response can be either neuroprotective or neurotoxic, depending on the context.

Glucocorticoids (GCs) are potent regulators of inflammation and cellular function throughout the body, including the brain. Astrocytes express glucocorticoid receptors (GR), making them highly responsive to endogenous and synthetic GCs.[1][2] Upon binding to the GR, GCs translocate to the nucleus and act as transcription factors, directly regulating the expression of a wide array of genes.[3] This modulation of gene expression can profoundly impact astrocyte biology, influencing processes from cellular metabolism to intercellular signaling.[1]

While the effects of corticosteroids like dexamethasone on the astrocyte transcriptome have been extensively studied[2], research on this compound has been more focused, particularly on its role in promoting remyelination. This guide will first explore the broad genomic effects of GCs on astrocytes, using dexamethasone and corticosterone as primary examples, and then delve into the specific gene expression changes attributed to this compound.

Glucocorticoid Receptor Signaling in Astrocytes

The primary mechanism by which this compound and other glucocorticoids influence gene expression is through the activation of the glucocorticoid receptor. The canonical signaling pathway is as follows:

References

- 1. Acute and chronic glucocorticoid treatments regulate astrocyte-enriched mRNAs in multiple brain regions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocorticoid treatment of astrocytes results in temporally dynamic transcriptome regulation and astrocyte-enriched mRNA changes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Acute and chronic glucocorticoid treatments regulate astrocyte-enriched mRNAs in multiple brain regions in vivo [frontiersin.org]

Unveiling the Interaction of Medrysone with Intracellular Glucocorticoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medrysone is a synthetic corticosteroid utilized topically, primarily in ophthalmology, for its anti-inflammatory and anti-allergic properties.[1] Unlike more potent corticosteroids, this compound exhibits a reduced tendency to elevate intraocular pressure, a significant advantage in ophthalmic applications.[2] This guide delves into the core mechanism of this compound's action: its interaction with intracellular glucocorticoid receptors (GR). While extensive quantitative data for this compound's binding affinity and receptor activation potency remains elusive in publicly available literature, this document synthesizes the current understanding of its mechanism based on established principles of glucocorticoid receptor signaling and available comparative data.

Glucocorticoid Receptor Signaling Pathway

This compound, as a glucocorticoid agonist, initiates its effects by binding to the glucocorticoid receptor in the cytoplasm.[3][4] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the this compound-GR complex modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA, resulting in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[3]

Quantitative Data on Receptor Interaction

Table 1: Comparative Intraocular Pressure (IOP) Effects of Ophthalmic Corticosteroids

| Corticosteroid | Concentration | Relative IOP Elevation Potential | Reference |

| Dexamethasone | 0.1% | High | |

| Betamethasone | Not Specified | High | |

| This compound | 1% | Low |

This clinical observation suggests that while this compound is an effective anti-inflammatory agent, its interaction with the GR may differ from that of more potent corticosteroids, leading to a reduced impact on IOP-regulating genes.

Experimental Protocols

Detailed experimental protocols for assessing this compound's interaction with the GR are not explicitly published. However, standard assays for characterizing glucocorticoid receptor ligands can be adapted.

Glucocorticoid Receptor Binding Assay (General Protocol)

This assay is designed to determine the binding affinity of a compound to the glucocorticoid receptor.

Methodology:

-

Receptor Preparation: A source of glucocorticoid receptors is required, typically from cell lysates (e.g., from A549 lung carcinoma cells) or purified recombinant GR.

-

Radioligand Binding: A known concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is incubated with the receptor preparation.

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the GR.

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand using a technique such as filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the binding affinity of this compound, can then be calculated using the Cheng-Prusoff equation.

Glucocorticoid Receptor Transactivation (Reporter Gene) Assay (General Protocol)

This assay measures the ability of a compound to activate the GR and induce the transcription of a reporter gene.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is cultured and transfected with two plasmids: one that expresses the human glucocorticoid receptor and another that contains a reporter gene (e.g., luciferase) under the control of a promoter with multiple glucocorticoid response elements (GREs).

-

Compound Treatment: The transfected cells are then treated with various concentrations of this compound.

-

Incubation: The cells are incubated for a sufficient period (typically 24 hours) to allow for GR activation, nuclear translocation, and reporter gene expression.

-

Cell Lysis and Assay: The cells are lysed, and the appropriate substrate for the reporter enzyme is added.

-

Signal Detection: The signal produced by the reporter enzyme (e.g., luminescence for luciferase) is measured using a luminometer.

-

Data Analysis: The reporter gene activity is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value, a measure of the compound's potency, can be determined.

Conclusion

This compound exerts its anti-inflammatory effects through the classical glucocorticoid receptor signaling pathway. While specific quantitative data on its direct interaction with the GR is not widely available, its clinical profile, particularly its lower propensity to increase intraocular pressure compared to other corticosteroids, suggests a nuanced interaction with the receptor that may differ from more potent glucocorticoids. The experimental protocols outlined in this guide provide a framework for future research to quantitatively characterize the binding affinity and functional potency of this compound, which will be crucial for a more complete understanding of its molecular pharmacology and for the development of next-generation ocular anti-inflammatory agents with improved safety profiles.

References

- 1. Research Digest | Ophthalmology Management [ophthalmologymanagement.com]

- 2. Repression of DNA-binding dependent glucocorticoid receptor-mediated gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-Acting β2-Adrenoceptor Agonists Enhance Glucocorticoid Receptor (GR)–Mediated Transcription by Gene-Specific Mechanisms Rather Than Generic Effects via GR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Medrysone: A Technical Guide to Solubility and Stability in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medrysone is a synthetic glucocorticoid that has been used for its anti-inflammatory and anti-allergic properties, primarily in ophthalmic applications.[1][2][3] A thorough understanding of its solubility and stability in various laboratory solvents is critical for preclinical research, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of this compound. Due to the discontinuation of this compound in some markets, publicly available data is limited.[1] This guide supplements available information with established protocols for corticosteroids to provide a practical framework for laboratory investigation.

Solubility Profile

The solubility of a compound is a fundamental property that influences its bioavailability and the feasibility of its formulation. Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively reported in public literature. However, some data is available, and standard methodologies can be employed to determine its solubility in other solvent systems.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molarity (M) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 | ~0.145 | Not Specified | Sonication is recommended. |

| Methanol | CH₄O | 32.04 | Data not available | - | - | - |

| Ethanol | C₂H₆O | 46.07 | Data not available | - | - | - |

| Isopropanol | C₃H₈O | 60.10 | Data not available | - | - | - |

| Acetonitrile | C₂H₃N | 41.05 | Data not available | - | - | - |

| Acetone | C₃H₆O | 58.08 | Data not available | - | - | - |

| Water | H₂O | 18.02 | Practically insoluble | - | - | Corticosteroids are generally poorly soluble in water. |

| Phosphate Buffered Saline (PBS) pH 7.4 | - | - | Data not available | - | - | Expected to be poorly soluble. |

Experimental Protocol for Solubility Determination

A standard protocol to determine the solubility of this compound in a specific solvent involves the equilibrium solubility method.

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

-

This compound powder

-

Selected laboratory solvents (e.g., methanol, ethanol, acetonitrile)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Stability Profile

The chemical stability of this compound is crucial for ensuring its potency and safety over time. Stability studies, particularly forced degradation studies, are essential to identify potential degradation products and establish appropriate storage conditions.

Forced Degradation Studies

Experimental Protocol for Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound powder

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Methanol or other suitable organic solvent

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature or gently heat it for a specified period. Withdraw samples at different time points, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified period, protected from light. Withdraw samples at different time points and dilute for analysis.

-

Thermal Degradation: Expose a solid sample of this compound powder to dry heat in an oven (e.g., 80°C) for a specified period. Also, expose a solution of this compound to the same conditions. Withdraw samples at different time points, dissolve/dilute as appropriate, and analyze.

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions. After exposure, prepare the samples for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. HPLC is the most common technique for this purpose.

Experimental Protocol for Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

Chromatographic Conditions (A general starting point for method development):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 40% B

-

5-20 min: 40% to 90% B

-

20-25 min: 90% B

-

25.1-30 min: 40% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 242 nm (based on the UV absorbance maximum for corticosteroids).

-

Injection Volume: 10 µL.

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizations

Potential Degradation Pathway of this compound

The following diagram illustrates a hypothetical degradation pathway for this compound based on the known degradation patterns of similar corticosteroids. The primary sites for degradation are often the C17 side chain and the A-ring of the steroid nucleus.

Caption: A diagram showing potential degradation pathways for this compound under stress conditions.

Experimental Workflow for Solubility and Stability Testing

The following diagram outlines the logical flow of experiments for characterizing the solubility and stability of this compound.

Caption: A flowchart illustrating the key steps in determining the solubility and stability of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Medrysone in Modulating Anti-Inflammatory Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medrysone is a synthetic corticosteroid that has been utilized primarily in ophthalmology for its anti-inflammatory and anti-allergic properties.[1] As a member of the glucocorticoid class of drugs, its mechanism of action is centered on the modulation of gene expression, leading to the suppression of inflammatory responses.[2][3] This technical guide provides an in-depth exploration of this compound's role in modulating anti-inflammatory proteins. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in recent literature, this guide leverages established knowledge of glucocorticoid receptor signaling and data from analogous corticosteroids like dexamethasone to present a comprehensive overview. The document details the principal signaling pathways, offers representative experimental methodologies, and summarizes the expected quantitative effects on key anti-inflammatory proteins.

Introduction to this compound

This compound is a synthetic glucocorticoid with a history of use in treating ocular inflammatory conditions such as allergic conjunctivitis and episcleritis.[4] It is recognized for having a lower propensity to increase intraocular pressure compared to more potent corticosteroids like dexamethasone.[2] The anti-inflammatory effects of this compound, like other corticosteroids, are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.

The Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory actions of this compound are initiated by its binding to the cytosolic Glucocorticoid Receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex, translocation into the nucleus, and subsequent modulation of gene transcription.

The GR can influence gene expression through two primary mechanisms:

-

Transactivation: The activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction typically leads to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The activated GR can interfere with the function of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This interference, often occurring through protein-protein interactions, results in the decreased production of inflammatory mediators.

Modulation of Key Anti-Inflammatory Proteins

This compound is understood to exert its anti-inflammatory effects through the upregulation of specific proteins that counteract inflammatory processes. The primary candidates in this mechanism are Annexin A1 and Glucocorticoid-Induced Leucine Zipper (GILZ).

Annexin A1 (Lipocortin-1)

Annexin A1 is a key mediator of the anti-inflammatory effects of glucocorticoids. It is a potent inhibitor of phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from cell membranes. Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inducing the expression of Annexin A1, this compound effectively dampens this critical inflammatory cascade.

Glucocorticoid-Induced Leucine Zipper (GILZ)

GILZ is another important anti-inflammatory protein induced by glucocorticoids. It has been shown to interfere with pro-inflammatory signaling pathways, including those mediated by NF-κB and AP-1. By upregulating GILZ, this compound can further suppress the production of inflammatory cytokines and chemokines.

Quantitative Data on Protein Modulation

While specific quantitative data for this compound's effect on anti-inflammatory protein expression is limited in publicly available literature, studies on other glucocorticoids like dexamethasone provide a valuable reference point. The following table summarizes the expected range of induction for Annexin A1 and GILZ based on research on analogous compounds.

| Protein | Cell Type | Glucocorticoid | Concentration | Fold Induction (mRNA) | Fold Induction (Protein) | Reference |

| Annexin A1 | A549 (Human Lung Carcinoma) | Dexamethasone | 100 nM | 2.5 - 4.0 | 2.0 - 3.5 | Fictional Example |

| GILZ | Murine Macrophages | Dexamethasone | 1 µM | 5.0 - 10.0 | 4.0 - 8.0 | Fictional Example |

| GILZ | Human Peripheral Blood Mononuclear Cells | Dexamethasone | 100 nM | 3.0 - 6.0 | 2.5 - 5.0 | Fictional Example |

Note: The data presented in this table is representative of the effects observed with potent glucocorticoids and serves as an illustrative example of the expected quantitative changes following this compound treatment. Actual values for this compound may vary.

Inhibition of Pro-Inflammatory Signaling Pathways

A crucial aspect of this compound's anti-inflammatory role is its ability to suppress the activity of key pro-inflammatory transcription factors, namely NF-κB and AP-1.

NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes. Glucocorticoids, through the activated GR, can interfere with this pathway at multiple levels, including by inducing the expression of IκBα and by directly interacting with and inhibiting the transcriptional activity of NF-κB.

AP-1 Pathway

The AP-1 transcription factor is another important mediator of inflammatory responses. It is a dimeric complex typically composed of proteins from the Jun and Fos families. AP-1 is activated by various stimuli, including cytokines and growth factors, and it regulates the expression of genes involved in inflammation and cell proliferation. The activated GR can physically interact with c-Jun, a key component of the AP-1 complex, thereby inhibiting its ability to activate transcription.

References

- 1. A Comparison of Gene Expression Profiles between Glucocorticoid Responder and Non-Responder Bovine Trabecular Meshwork Cells Using RNA Sequencing | PLOS One [journals.plos.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. benchchem.com [benchchem.com]

- 4. The treatment of ocular inflammation with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Off-Target Effects of Medrysone in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medrysone is a synthetic corticosteroid primarily used in ophthalmology for its anti-inflammatory and anti-allergic properties.[1][2] As a member of the glucocorticoid family, its primary mechanism of action is through the activation of the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of genes involved in inflammation and immune responses.[1] Upon binding to the cytosolic GR, the this compound-receptor complex translocates to the nucleus, where it influences gene expression.[1] While its on-target effects on the GR are well-established, a comprehensive understanding of its potential off-target interactions is crucial for a complete safety and efficacy profile, particularly in the context of drug development and novel therapeutic applications. This technical guide provides a detailed overview of the known and potential off-target effects of this compound in cellular models, summarizes available quantitative data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.

On-Target Action: Glucocorticoid Receptor Activation

This compound's therapeutic efficacy stems from its activity as a GR agonist.[1] This interaction leads to the inhibition of inflammatory responses by suppressing the production of inflammatory mediators. Compared to other corticosteroids like dexamethasone, this compound is considered to have lower anti-inflammatory potency.

Potential Off-Target Interactions

Beyond its primary interaction with the GR, evidence suggests that this compound may engage with other cellular targets, potentially leading to off-target effects. These interactions, while not fully characterized, warrant consideration in preclinical and clinical research.

Modulation of Nuclear Receptors

DrugBank lists this compound as a modulator of Estrogen-related receptor gamma (ERRγ) and Steroid hormone receptors ERR1 and ERR2. The functional consequences of these interactions are not yet well-defined, but they represent a significant area for further investigation into this compound's broader cellular effects.

Influence on Macrophage Polarization

Recent studies have revealed a novel off-target effect of this compound on macrophage polarization. Specifically, this compound has been shown to promote the M2-like polarization of macrophages, a phenotype associated with anti-inflammatory and tissue repair functions. This effect is mediated, at least in part, through the enhancement of the Interleukin-4 (IL-4) induced STAT6 signaling pathway.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound in cellular models.

Table 1: Effect of this compound on Macrophage M2-Marker Expression

| Cell Line | Treatment | Marker | Fold Change (vs. Control) | Reference |

| RAW264.7 | This compound (5 µM) + IL-4 (10 ng/mL) | CD206 | Increased | |

| RAW264.7 | This compound (5 µM) + IL-4 (10 ng/mL) | Arg-1 mRNA | Increased | |

| RAW264.7 | This compound (5 µM) + IL-4 (10 ng/mL) | Fizz1 mRNA | Increased | |

| RAW264.7 | This compound (5 µM) + IL-4 (10 ng/mL) | Ym1 mRNA | Increased |

Table 2: Effect of this compound on STAT6 Phosphorylation in Macrophages

| Cell Line | Treatment | Analyte | Fold Change (vs. Control) | Reference |

| RAW264.7 | This compound (5 µM) + IL-4 (10 ng/mL) | p-STAT6/STAT6 | Increased |

Experimental Protocols

Detailed methodologies are essential for the robust investigation of this compound's on- and off-target effects.

Glucocorticoid Receptor (GR) Binding Assay

A competitive binding assay can be used to determine the affinity of this compound for the GR.

Protocol:

-

Prepare GR-containing cell lysate or purified GR protein.

-

Incubate the GR preparation with a fixed concentration of a radiolabeled or fluorescently-labeled GR ligand (e.g., [³H]-dexamethasone).

-

Add increasing concentrations of unlabeled this compound to compete for binding to the GR.

-

After incubation, separate the bound from the unbound labeled ligand using a suitable method (e.g., filtration, size-exclusion chromatography).

-

Quantify the amount of bound labeled ligand.

-

Calculate the IC50 value for this compound, which represents the concentration required to inhibit 50% of the specific binding of the labeled ligand.

Estrogen-Related Receptor Gamma (ERRγ) Reporter Assay

To investigate the potential modulatory effect of this compound on ERRγ activity, a reporter gene assay can be employed.

Protocol:

-

Culture a suitable host cell line (e.g., HEK293) that has been engineered to express a hybrid ERRγ receptor (GAL4-DBD fused to ERRγ-LBD) and a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence (UAS).

-

Treat the cells with varying concentrations of this compound.

-

Include appropriate controls, such as a known ERRγ agonist or inverse agonist.

-

After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Analyze the data to determine if this compound acts as an agonist, antagonist, or inverse agonist of ERRγ.

Macrophage Polarization Assay

This protocol outlines the steps to assess the effect of this compound on macrophage polarization.

Protocol:

-

Culture a macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages.

-

Treat the cells with this compound in the presence or absence of a polarizing stimulus (e.g., IL-4 for M2 polarization).

-

After 24-48 hours, harvest the cells and analyze the expression of M1 and M2 markers using:

-

Quantitative Real-Time PCR (qRT-PCR): to measure the mRNA levels of markers such as Arg-1, Fizz1, Ym1 (M2) and iNOS, TNF-α (M1).

-

Flow Cytometry: to quantify the surface expression of markers like CD206 (M2) and CD86 (M1).

-

ELISA: to measure the secretion of cytokines characteristic of M1 (e.g., TNF-α, IL-6) or M2 (e.g., IL-10) phenotypes.

-

Western Blot for STAT6 Phosphorylation

To determine the effect of this compound on the STAT6 signaling pathway in macrophages.

Protocol:

-

Culture macrophage cells (e.g., RAW264.7) and treat with this compound and/or IL-4 for the desired time.

-

Lyse the cells and determine the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities and express the results as the ratio of p-STAT6 to total STAT6.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: On-target genomic signaling pathway of this compound.

Caption: this compound's potential role in macrophage M2 polarization.

Caption: A generalized workflow for investigating drug off-target effects.

Discussion and Future Directions

The available data, while limited, suggest that this compound's biological activity may extend beyond its well-documented interaction with the glucocorticoid receptor. The modulation of macrophage polarization represents a significant finding with potential implications for its therapeutic use in conditions where M2 macrophages play a beneficial role, such as in wound healing and tissue repair.

The putative interactions with ERRγ, ERR1, and ERR2, as indicated by database entries, remain a critical area for future research. Elucidating the nature of these interactions—whether agonistic, antagonistic, or modulatory—and their downstream functional consequences is essential. The experimental protocols outlined in this guide provide a framework for such investigations.

Furthermore, the potential for this compound to influence other major signaling pathways, such as the mTOR and MAPK pathways, which are known to be affected by other corticosteroids, has not been explored. Comprehensive, unbiased screening approaches, such as kinome profiling and global proteomics, would be invaluable in identifying novel off-target interactions and building a more complete picture of this compound's cellular mechanism of action. Such studies will be instrumental in guiding the development of more specific glucocorticoids and in repurposing existing drugs for new therapeutic indications.

References

Medrysone as a synthetic glucocorticoid for research

For Research Use Only. Not for use in diagnostic procedures.

Introduction